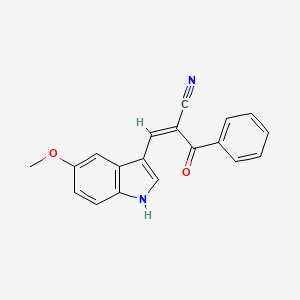

2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMFTWPZRCVKD-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C(/C#N)\C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile typically involves the condensation of 5-methoxyindole-3-carboxaldehyde with benzoylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Amino derivatives of the acrylonitrile moiety.

Substitution: Various substituted indole and benzoyl derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: The compound is being explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzoyl and acrylonitrile groups may also contribute to the compound’s biological activity by interacting with cellular components and influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

Key Comparator : (Z)-3-(5-Methoxy-1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 24)

- Structure : Differs by replacing the benzoyl group with a 3,4,5-trimethoxyphenyl group.

- Activity : Exhibits GI₅₀ values of 0.022–20.1 μM against 88% of tested cancer cell lines, with exceptional potency (GI₅₀ = 0.022 μM) against A498 renal cancer cells .

- SAR Insight : The 5-methoxyindole moiety is critical for broad-spectrum cytotoxicity, while trimethoxy phenyl enhances lipophilicity and target engagement.

Contrast with : (E)-2-Benzoyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile (Compound 5i)

- Structure : Features bromo and hydroxy substituents on the phenyl ring.

- Activity : Lower synthetic yield (36%) and uncharacterized cytotoxicity, suggesting bulky substituents may hinder target binding .

- SAR Insight : Electron-withdrawing groups (e.g., Br) may reduce metabolic stability or increase toxicity.

Role of Indole Substitution

Key Comparator : (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

- Structure : Lacks the 5-methoxy group on the indole.

- Activity : Demonstrates cytotoxic activity but with higher GI₅₀ values than Compound 24, highlighting the necessity of the 5-methoxy group for enhanced potency .

Contrast with : (Z)-3-[1-(4-tert-Butylbenzyl)-1H-indol-3-yl]-2-(3-thienyl)acrylonitrile

- Structure : Replaces benzoyl with thienyl and adds a 4-tert-butylbenzyl group.

Structural and Crystallographic Insights

- Hydrogen Bonding : The 5-methoxy group in the target compound may participate in C–H···O or N–H···O interactions, stabilizing molecular conformations critical for binding .

- Crystal Packing : Analogous compounds (e.g., (Z)-3-(benzo[b]thiophen-2-yl)acrylonitriles) exhibit planar geometries conducive to π-π stacking, a feature likely shared by the target compound .

Physicochemical Properties

| Compound | LogP* | Solubility | Reactivity (Electrophilicity) |

|---|---|---|---|

| Target Compound | ~3.2 | Low | High (benzoyl + acrylonitrile) |

| Compound 24 (trimethoxyphenyl analog) | ~3.8 | Moderate | Moderate |

| Compound 5i (Br, OH substituents) | ~2.5 | Low | High |

| (Z)-2-Benzoyl-3-(dimethylamino)acrylonitrile | ~1.9 | High | Low |

*Estimated using fragment-based methods.

Biological Activity

2-Benzoyl-3-(5-methoxy-1H-indol-3-yl)acrylonitrile is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (Z)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

- Molecular Formula : CHNO

- CAS Number : 861207-85-4

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The indole moiety is known to modulate various receptors and enzymes, potentially influencing multiple biochemical pathways that are crucial for cellular function and survival .

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties:

- Cell Line Efficacy : In vitro testing at the National Cancer Institute (NCI) demonstrated that derivatives of indole-acrylonitrile, including this compound, exhibited notable growth inhibition against a variety of human tumor cell lines. The GI values (the concentration required to inhibit 50% of cell growth) ranged from 0.0244 μM to 5.06 μM across different cancer types, including leukemia (HL-60), non-small cell lung cancer (NCI-H522), and breast cancer (MDA-MB-468) .

- Table of Antitumor Activity :

| Cell Line | GI (μM) | TGI (μM) |

|---|---|---|

| HL-60 | 0.0244 | 0.0866 |

| NCI-H522 | 0.0866 | 0.938 |

| COLO 205 | 0.0866 | 0.938 |

| OVCAR-3 | 0.0866 | 0.938 |

| MDA-MB-468 | 0.0866 | 0.938 |

This data underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial properties:

- In Vitro Testing : The compound was evaluated against various bacterial strains and fungi, revealing significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal efficacy against Candida albicans. The minimum inhibitory concentration (MIC) values indicated strong potential for development into antimicrobial agents .

- Table of Antimicrobial Activity :

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | < 1 |

| Candida albicans | < 1 |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antitumor Studies : A study published in ACS Omega reported that modifications to the indole structure significantly impacted the antitumor activity of related compounds, indicating that structural variations could enhance efficacy against specific cancer types .

- Antimicrobial Studies : Research highlighted the importance of functional groups in determining the antimicrobial potency of indole derivatives, suggesting that the methoxy group in this compound plays a crucial role in its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.